molecular formula C7H16N2 B3025539 N,1-dimethylpiperidin-3-amine CAS No. 4606-66-0

N,1-dimethylpiperidin-3-amine

Cat. No.: B3025539
CAS No.: 4606-66-0
M. Wt: 128.22 g/mol
InChI Key: KGECUXOREWNBGK-UHFFFAOYSA-N
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Description

N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) is a chiral piperidine-based amine compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound is characterized by its molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol . The compound exists in multiple stereoisomeric forms, including (S)-enantiomer (CAS 1312663-12-9) and (3R)-enantiomer hydrochloride salt , which are particularly useful for stereoselective synthesis. As a key chiral amine scaffold, this compound functions as a crucial precursor in the synthesis of biologically active molecules and pharmaceutical agents. Its structural features make it particularly valuable for developing Janus kinase (JAK) inhibitors , with specific application in the synthetic pathways of therapeutics such as tofacitinib . The piperidine core structure allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships in drug discovery programs. The compound is typically supplied as a research chemical with various packaging options available from laboratory to bulk quantities . Proper storage conditions include keeping the material in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and observe all recommended handling precautions, as the compound may be classified as hazardous with specific risk phrases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4606-66-0
Record name N,1-dimethylpiperidin-3-amine
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Synthetic Methodologies and Route Optimization for N,1 Dimethylpiperidin 3 Amine and Its Analogs

Strategic Approaches to Piperidine (B6355638) Ring Synthesis

The construction of the piperidine scaffold is a foundational aspect of synthesizing N,1-dimethylpiperidin-3-amine and its analogs. Key methodologies include reductive amination, nucleophilic substitution, and catalytic hydrogenation, each offering distinct advantages in terms of efficiency and substrate scope.

Reductive Amination Protocols

Reductive amination represents a direct and versatile method for the formation of the piperidine ring. chim.itumh.es This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediates. A notable example is the double reductive amination (DRA) of dicarbonyl compounds, which provides a straightforward route to the piperidine skeleton. chim.it The use of various amines as the nitrogen source allows for the synthesis of a diverse range of N-substituted piperidines. chim.ittandfonline.com

One specific protocol for the synthesis of N-substituted piperidines involves the treatment of an aldehyde and a piperidine with borane-pyridine complex (BAP). tandfonline.com This method has been shown to be effective for various aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com For instance, the reaction of 1-benzyl-4-methyl-3-ketone piperidine with a methylamine (B109427) solution, followed by reduction with sodium triacetoxyborohydride, yields (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. chemicalbook.com

The reaction conditions for reductive amination can be optimized to improve yields and minimize side products. For example, using borane-pyridine as the reducing agent can eliminate the formation of nitrile impurities that may occur with sodium cyanoborohydride. tandfonline.com

Table 1: Examples of Reductive Amination for Piperidine Synthesis

ReactantsReducing AgentProductYield (%)Reference
1-Benzyl-4-methyl-3-ketone piperidine, MethylamineSodium triacetoxyborohydride(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineNot specified chemicalbook.com
Aldehyde, PiperidineBorane-pyridine complexN-substituted piperidineVaries tandfonline.com
Dicarbonyl compound, AmineSodium cyanoborohydridePolyhydroxypiperidine73-77% chim.it

Nucleophilic Substitution Reactions for Ring Functionalization

Nucleophilic substitution is a fundamental strategy for introducing functional groups onto a pre-existing piperidine ring. nih.gov A common approach involves the substitution of a leaving group, such as a sulfonate ester derived from a 3-hydroxypiperidine, with a desired nucleophile. nih.gov However, the commercial availability of suitably functionalized 3-hydroxypiperidines can be limited. nih.gov

An alternative strategy involves the functionalization of pyridinium (B92312) salts via nucleophilic aromatic substitution (SNAr) reactions, followed by hydrogenation of the pyridine (B92270) ring to the corresponding piperidine. nih.gov This two-step sequence allows for the introduction of a wider range of functionalities.

Intramolecular nucleophilic substitution can also be employed for the cyclization step in piperidine synthesis. For example, a one-pot cyclization/reduction cascade of halogenated amides can be initiated using trifluoromethanesulfonic anhydride (B1165640), followed by reduction and intramolecular nucleophilic substitution to form the piperidine ring. nih.gov

Catalytic Hydrogenation in Piperidine Synthesis

Catalytic hydrogenation is a widely utilized method for the synthesis of piperidines, most commonly through the reduction of pyridine precursors. google.commdpi.comasianpubs.org Various catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. mdpi.comasianpubs.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation.

For instance, platinum oxide (PtO₂) has been used as a catalyst for the hydrogenation of substituted pyridines under mild conditions, typically at room temperature with hydrogen pressures ranging from 50 to 70 bar. asianpubs.org This method has been successfully applied to the synthesis of various mono- and di-substituted piperidines. asianpubs.org Rhodium on carbon is another effective catalyst that can be used at lower atmospheric pressures. asianpubs.org

The hydrogenation of pyridine derivatives can be highly chemoselective. For example, it is possible to selectively reduce the pyridine ring while leaving other functional groups, such as an indole (B1671886) moiety, intact. mdpi.com This selectivity is crucial for the synthesis of complex molecules. mdpi.com

Table 2: Catalysts and Conditions for Piperidine Synthesis via Hydrogenation

Pyridine SubstrateCatalystConditionsProductReference
Substituted PyridinesPtO₂50-70 bar H₂, room temp.Substituted Piperidines asianpubs.org
PyridinesRhodium on carbonLower atmospheric pressurePiperidines asianpubs.org
FluoropyridinesRhodium(I) complex/Pinacol boraneNot specifiedAll-cis-(multi)fluorinated piperidines mdpi.com
Pyridinium saltsIridium(I) complex with P,N-ligandNot specifiedAsymmetrically hydrogenated piperidines mdpi.com
PyridineRh/KBAmbient temp. and pressurePiperidine acs.org

Enantioselective Synthesis and Chiral Resolution Techniques

Achieving the desired stereochemistry in this compound and its analogs is often critical for their biological activity. Enantioselective synthesis and chiral resolution are two primary strategies employed to obtain stereochemically pure compounds.

Dynamic Kinetic Resolution (DKR) Applications

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiopure compounds from racemic starting materials. researchgate.netnih.gov This method involves the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical maximum yield of 100% of the desired enantiomer.

In the context of piperidine synthesis, DKR has been applied to the cyclocondensation of racemic δ-oxo-acid derivatives with a chiral amino alcohol, such as (R)-phenylglycinol. researchgate.netnih.gov This process leads to the formation of chiral non-racemic oxazolo[3,2-a]piperidone lactams with high stereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary yields the enantiopure polysubstituted piperidine. researchgate.net

More recently, enzymatic DKR coupled with asymmetric reductive amination has been developed for the synthesis of enantiomerically complementary cis-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.netresearchgate.net This biocatalytic approach utilizes imine reductases (IREDs) to achieve high yields and excellent stereoselectivity, providing a green and efficient route to this key intermediate. researchgate.netresearchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for controlling stereochemistry during the synthesis of piperidines. thieme-connect.comnih.gov The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

A prominent example is the use of enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide), often referred to as Ellman's auxiliary. thieme-connect.com Condensation of this auxiliary with ketones generates tert-butanesulfinyl imines, which can undergo diastereoselective nucleophilic addition. thieme-connect.com The resulting N-sulfinylamino ketones can be converted to 2,4,6-trialkyl-substituted piperidines through stereoselective reduction and cyclization. thieme-connect.com

Another approach involves a Diels-Alder reaction using a chiral auxiliary to achieve asymmetric synthesis of pentasubstituted piperidines. nih.gov Furthermore, the synthesis of enantiopure piperidines has been achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction using a commercially available chiral amine auxiliary. researchgate.net This method, followed by a mild deprotection step, affords highly enantioenriched NH-piperidines. researchgate.net

Diastereomeric Salt Formation for Chiral Separation

Chiral resolution via diastereomeric salt formation remains a cornerstone for obtaining enantiomerically pure amines on an industrial scale due to its scalability and cost-effectiveness. pharmtech.com This classical method involves reacting a racemic mixture of a base, such as an analog of this compound, with an enantiomerically pure chiral acid. libretexts.org The reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, possess different physical properties like solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org

The choice of the resolving agent is critical and often requires empirical screening to find the optimal pairing that yields well-defined crystals of one diastereomer while the other remains in the mother liquor. libretexts.org For piperidine derivatives, chiral acids such as tartaric acid and mandelic acid derivatives are commonly employed. libretexts.orggoogle.com For instance, in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the drug tofacitinib, resolution is effectively achieved using chiral di-p-toluoyltartaric acid (DTTA) or dibenzoyl-L-tartaric acid. google.commdpi.com The reaction of the racemic amine with the chiral acid leads to the preferential precipitation of one diastereomeric salt, which can then be isolated by filtration. google.com Subsequent treatment of the isolated salt with a base neutralizes the chiral acid, liberating the desired enantiomerically enriched amine. libretexts.orgwikipedia.org

Table 1: Common Chiral Resolving Agents for Piperidine Derivatives

Resolving AgentTypeApplication ExampleReference
Di-benzoyl-L-tartaric acidChiral AcidResolution of racemic nipecotate esters and amides. google.com
(S)-Mandelic acidChiral AcidResolution of racemic piperidine derivatives. libretexts.orggoogle.com
L-Di-p-toluoyltartaric acid (L-DTTA)Chiral AcidResolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediates. mdpi.com
(+)-Camphor-10-sulfonic acidChiral AcidGeneral resolution of racemic bases. libretexts.org
BrucineChiral BaseGeneral resolution of racemic acids (used to resolve acidic precursors). libretexts.orglibretexts.org

Biocatalytic Approaches to Asymmetric Synthesis

Biocatalysis offers a powerful and sustainable alternative to classical resolution, providing high enantioselectivity under mild reaction conditions. researchgate.net Several enzymatic strategies have been developed for the asymmetric synthesis of chiral piperidines.

Chemo-enzymatic Cascades: More advanced approaches combine chemical synthesis with biocatalysis. A notable example is the use of a one-pot amine oxidase/ene imine reductase (EneIRED) cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govbiotools.usacs.org This method provides access to a broad range of chiral 3- and 3,4-substituted piperidines with precise stereochemical control and has been applied to the synthesis of precursors for drugs like Preclamol and Niraparib. nih.govacs.org

Transaminases: Amine transaminases (ATAs) represent another class of enzymes capable of producing chiral amines with high enantiomeric excess. researchgate.net They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a new chiral center. This approach has been successfully applied to the synthesis of enantiopure 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones. researchgate.net

Table 2: Biocatalytic Methods for Chiral Piperidine Synthesis

Enzyme ClassStrategySubstrate TypeKey AdvantageReference
Lipase (e.g., PPL, Toyobo LIP-300)Kinetic Resolution (Acylation)Racemic piperidine derivativesHigh enantioselectivity; potential for recycling unwanted enantiomer. nih.govacs.orgnih.gov
Amine Oxidase / Ene-Imine Reductase (EneIRED)Asymmetric Synthesis (Cascade)N-substituted tetrahydropyridinesPrecise stereochemical control for 3- and 3,4-substituted products. nih.govbiotools.us
Amine Transaminase (ATA)Asymmetric Synthesis (Amination)Keto-precursors (e.g., ω-chloroketones)High enantiomeric excess (>99.5%) for each enantiomer. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Solvent Screening and Temperature Effects

The choice of solvent and reaction temperature profoundly impacts reaction rates, selectivity, and yield in the synthesis of piperidine derivatives. Solvents can influence the stability of reactants and transition states, thereby altering the reaction pathway. ajgreenchem.com

In a kinetic study on the synthesis of highly substituted piperidines, ethanol (B145695) was found to be a superior solvent compared to methanol (B129727). ajgreenchem.com The reaction rate in ethanol (dielectric constant ε = 24.55) was consistently higher than in methanol (ε = 32.70) across temperatures ranging from 25 °C to 40 °C. ajgreenchem.com This suggests that for certain multi-component reactions leading to piperidines, a solvent with a slightly lower dielectric constant can be more effective. As expected, reaction rates increased with rising temperature in both solvents. ajgreenchem.com For N-alkylation reactions, solvents like tetrahydrofuran (B95107) (THF) can improve the solubility of reagents such as sodium hydride, leading to faster kinetics. Temperature control is also critical; for instance, maintaining temperatures below 30°C during exothermic benzylation reactions is crucial to prevent decomposition.

Table 3: Effect of Solvent and Temperature on Second-Order Rate Constant (k) for a Piperidine Synthesis Reaction

Temperature (°C)Rate Constant (k) in Methanol (L mol⁻¹ s⁻¹)Rate Constant (k) in Ethanol (L mol⁻¹ s⁻¹)
250.000180.00025
300.000240.00033
350.000320.00044
400.000430.00058

Data adapted from a kinetic study on substituted piperidine synthesis. ajgreenchem.com

Catalyst Selection and Loading Optimization

Catalytic hydrogenation of a pyridine precursor is a common and atom-economical route to the piperidine core structure. The choice of catalyst and its loading are pivotal for achieving high conversion and selectivity while minimizing side reactions.

Noble metal catalysts such as those based on rhodium (Rh), platinum (Pt), and palladium (Pd) are widely used. rsc.orgbibliotekanauki.pl Recent studies have shown that commercially available rhodium(III) oxide (Rh₂O₃) is a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (40 °C, 5 bar H₂). rsc.org It can be effective at very low loadings, such as 0.5 mol%. rsc.org In contrast, studies on 5% Pt/C have shown that while increasing catalyst loading (from 0.57 to 2.86 g dm⁻³) decreases reaction time, it can also lead to an increase in impurities. bibliotekanauki.pl Bimetallic catalysts, such as Pd-Ag or Pd-Cu nanoparticles, have demonstrated a synergistic effect, exhibiting higher activity in pyridine hydrogenation compared to monometallic palladium catalysts. For industrial-scale synthesis of piperidine intermediates, Rh/C is often a preferred catalyst.

Table 4: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical LoadingConditionsKey FindingsReference
Rh₂O₃0.5 mol%40 °C, 5 bar H₂Highly active and selective for unprotected pyridines. rsc.org
5% Pt/C0.57-2.86 g dm⁻³Mild conditionsHigher loading reduces time but may increase impurities. bibliotekanauki.pl
Pd-Cu/Al₂O₃N/A60 °C, 70 atm H₂Synergistic effect; higher activity than monometallic Pd.
Rh/C0.5-2.0 mol%25-40 °C, 5-20 bar H₂Effective for industrial-scale hydrogenation of pyridine precursors. sci-hub.ru

Pressure Considerations in Hydrogenation Reactions

Hydrogen pressure is another critical parameter in the catalytic hydrogenation of pyridines. Its effect, however, is highly dependent on the specific catalytic system. For the hydrogenation of pyridines using a Rh₂O₃ catalyst, the reaction was efficient at 5 bar of H₂, and a reduction from 10 bar to 5 bar did not negatively impact the catalyst's activity. rsc.org This indicates that for some systems, high pressures are not necessary, which is advantageous for operational safety and equipment cost.

Conversely, some studies have reported an inverse relationship between pressure and reaction rate. For a hydrogenation reaction over a 5% Pt/C catalyst, the rate was found to decrease with higher hydrogen pressure, a phenomenon attributed to the competitive adsorption of hydrogen and the substrate onto the catalyst's active sites. bibliotekanauki.pl In other cases, particularly with robust bimetallic catalysts, higher pressures (e.g., 70 atm or ~71 bar) are employed to drive the reaction to completion under otherwise mild temperature conditions. Industrial processes often operate in a moderate pressure range of 5 to 20 bar. This variability underscores the need to optimize pressure for each specific substrate-catalyst combination.

Purification and Isolation Strategies for Synthetic Products

The final stage of any synthesis involves the purification and isolation of the target compound in high purity. For piperidine derivatives like this compound, several standard and advanced techniques are employed.

Crystallization and Recrystallization: This is the most common method for purifying solid organic compounds. chemrevlett.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. chemrevlett.com Common solvents for recrystallizing piperidine derivatives include ethanol, methanol, or mixtures such as ethanol/water and methanol/ethyl acetate (B1210297). chemrevlett.comgoogle.com

Acid-Base Extraction and Salt Formation: As amines, piperidine derivatives can be easily converted into their corresponding salts by treatment with an acid. This is often used as a purification strategy. The crude amine can be dissolved in an organic solvent and washed with an aqueous acid solution to form a water-soluble salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified to regenerate the pure amine, which can be extracted back into an organic solvent. google.com Alternatively, the final product is often isolated and stored as a stable, crystalline salt (e.g., a hydrochloride or acetate salt), which can be easier to handle and purify by recrystallization. google.comgoogle.com

Chromatography: When crystallization is ineffective, particularly for separating mixtures of similar polarity or for isolating non-crystalline oils, column chromatography is the method of choice. chemrevlett.com A solution of the crude product is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to elute the components at different rates based on their polarity, allowing for their separation. mdpi.comchemrevlett.com

Isolation via Diastereomeric Salts: As detailed in section 2.2.3, the formation of diastereomeric salts is not only a method for chiral resolution but also a powerful purification step, as the crystallization process inherently selects for one specific chemical entity, leading to a highly purified product after neutralization. google.com

Chromatographic Purification Techniques

The purification of this compound and its structural analogs is a critical step to ensure high purity, which is essential for their intended applications, particularly in pharmaceutical synthesis. Chromatographic methods are widely employed to separate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic technique and conditions depends on the specific properties of the compound and the nature of the impurities.

Silica gel column chromatography is a fundamental and extensively used method for the purification of piperidine derivatives. rsc.orgderpharmachemica.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For amine-containing compounds like this compound, which can interact strongly with the acidic silica gel, the eluent is often basified to prevent peak tailing and improve separation. A common mobile phase consists of a mixture of a chlorinated solvent, such as dichloromethane, and an alcohol, like methanol, with a small amount of an amine base, typically ammonia (B1221849), added to the methanol. rsc.org The ratio of the solvents is optimized to achieve the desired separation. For instance, crude products have been purified using a silica gel column with an eluent system of dichloromethane/1.2M ammonia in methanol. rsc.org

Flash column chromatography, a variation of traditional column chromatography that uses pressure to increase the flow rate of the eluent, is also utilized for faster and more efficient purification. rsc.org This method is particularly suitable for scaling up purification processes.

For more challenging separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is often used for the final purification of polar compounds like piperidine analogs. nih.gov Preparative-scale, mass-directed HPLC can be used to isolate the final products, with analytical-scale HPLC serving to assess their purity. nih.gov Chiral HPLC, using columns with chiral stationary phases (e.g., cellulose- or amylose-based), is specifically used to separate and quantify enantiomers, which is crucial when stereochemistry is a key aspect of the molecule's function.

Table 1: Examples of Chromatographic Purification Methods for this compound Analogs

Technique Stationary Phase Eluent/Mobile Phase Application Reference
Silica Gel Column Chromatography Silica Gel Dichloromethane / 1.2M Ammonia in Methanol (100:1 or 200:1) Purification of crude reaction products. rsc.org rsc.org
Flash Column Chromatography Silica Gel Dichloromethane / 1.2M Ammonia in Methanol (100:1) Purification of crude reaction products. rsc.org rsc.org
Column Chromatography Silica Gel (100-200 mesh) Methanol in Dichloromethane Separation of regioisomers. derpharmachemica.com derpharmachemica.com
Reverse-Phase HPLC Not specified Not specified Purification of final analog compounds. nih.gov nih.gov
Chiral HPLC Cellulose- or Amylose-based Not specified Resolution of enantiomers.

Crystallization Methods for Purity and Enantiomeric Enrichment

Crystallization is a powerful purification technique for solid compounds, capable of yielding materials of very high purity. chemrevlett.com The process involves dissolving the crude compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution. chemrevlett.com The final pure crystals can then be isolated by filtration. chemrevlett.com For piperidine derivatives, solvents such as ethanol, or mixtures like methanol-ethyl acetate, have been used for recrystallization. chemrevlett.com

In the context of chiral compounds like the enantiomers of this compound, crystallization plays a dual role: purification and enantiomeric enrichment. When a compound exists as a racemic mixture (an equal mixture of two enantiomers), separating these enantiomers is often necessary, as typically only one enantiomer possesses the desired biological activity.

A key strategy for separating enantiomers is resolution by diastereomeric crystallization. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. msu.edu For the synthesis of the (3R,4R)-enantiomer of a benzyl-protected analog of this compound, L-Di-p-Toluyltartaric Acid (L-DTTA) has been used as a resolving agent. Crystallization of the resulting diastereomeric salt from a solvent like isopropanol (B130326) can significantly increase the chiral purity, for instance, from 95.2% to 99.8%. google.com

Another common technique is the formation of salts, such as hydrochlorides, to improve the crystalline nature of the compound and facilitate purification. After purification of the free base by chromatography, it can be converted to its hydrochloride salt by treatment with hydrochloric acid in a solvent like ethanol or methanol. nih.gov The resulting salt often has improved stability and can be easily purified by recrystallization. For example, adding water (1% to 5%) to a methanol solution during the preparation of the bis-HCl salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been shown to increase the enantiomeric enrichment. google.com Similarly, isolating the compound as an acetate salt has been reported to enhance stability and allow for an increase in optical purity upon crystallization. google.com

Table 2: Examples of Crystallization Methods for Purity and Enantiomeric Enrichment

Method Resolving Agent/Salt Former Solvent(s) Purpose Reference
Diastereomeric Crystallization L-Di-p-Toluyltartaric Acid (L-DTTA) Isopropanol Chiral resolution to increase enantiomeric purity. google.com google.com
Salt Formation and Crystallization Hydrochloric Acid (HCl) Ethanol / Methanol Formation of a stable dihydrochloride (B599025) salt for purification. nih.gov nih.gov
Salt Formation and Crystallization Hydrochloric Acid (HCl) Methanol / Water Increased enantiomeric enrichment of the bis-HCl salt. google.com google.com
Salt Formation and Crystallization Acetic Acid Not specified Formation of a stable acetate salt to improve optical purity. google.com google.com
Recrystallization Ethanol Ethanol General purification of piperidin-4-one derivatives. chemrevlett.com chemrevlett.com
Recrystallization Methanol-Ethyl Acetate Methanol-Ethyl Acetate General purification of piperidine derivatives. chemrevlett.com chemrevlett.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
(3S,4S)-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate
methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate
isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate
L-Di-p-Toluyltartaric Acid (L-DTTA)
1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one
Ethyl 5-(1-methyl-1h-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate

Analytical and Spectroscopic Characterization of N,1 Dimethylpiperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. For N,1-dimethylpiperidin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to provide a complete structural assignment.

Proton NMR (¹H NMR) for Structural Assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons.

The N-methyl group attached to the piperidine (B6355638) ring nitrogen (N1) would likely appear as a singlet in the range of δ 2.2-2.4 ppm. The six protons of the dimethylamino group at the C3 position would also produce a singlet, expected to be in a similar region. The protons on the piperidine ring itself would present as a series of multiplets due to spin-spin coupling between adjacent, non-equivalent protons. These would be found in the more upfield region of the spectrum, typically between δ 1.5-3.5 ppm. The proton at the C3 position, being attached to the same carbon as the amino group, would likely be shifted further downfield compared to the other ring protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal would be expected for each unique carbon atom.

Based on typical chemical shift values, the carbon of the N-methyl group on the piperidine ring would likely resonate in the range of 40-50 ppm. The carbons of the dimethylamino group would also fall within this region. The carbons of the piperidine ring would appear at various chemical shifts, with the carbon at C3, bonded to the nitrogen of the dimethylamino group, expected to be the most downfield of the ring carbons (excluding the carbons adjacent to the ring nitrogen). The carbons at C2 and C6, being adjacent to the ring nitrogen, would also be shifted downfield relative to the carbons at C4 and C5.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton connectivity throughout the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the protons of the N-methyl group and the C2 and C6 carbons of the piperidine ring, confirming the position of this methyl group. It would also show correlations between the protons of the dimethylamino group and the C3 carbon.

Mass Spectrometry (MS) Techniques.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Fragmentation Pattern Analysis for Structural Insights.

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. bldpharm.comambeed.com

For this compound, several key fragmentation pathways would be expected:

α-Cleavage at the piperidine ring: Cleavage of the C2-C3 or C3-C4 bonds could occur.

Loss of the dimethylamino group: Fragmentation could lead to the loss of the -N(CH₃)₂ group.

Loss of a methyl group: Loss of a methyl radical from either the N1-methyl or the C3-dimethylamino group would result in an [M-15]⁺ ion.

Analysis of the mass-to-charge ratios (m/z) of these fragments provides strong evidence for the proposed structure. The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and the molecular structure of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key structural features include a saturated piperidine ring, a tertiary amine within the ring (N1), a secondary amine at position 3, and two methyl groups.

The expected FT-IR absorption bands are derived from the characteristic vibrations of these groups. The N-H stretching vibration of the secondary amine is a key indicator, typically appearing in the 3500–3300 cm⁻¹ region. researchgate.net The C-H stretching vibrations from the methyl groups and the methylene (B1212753) groups of the piperidine ring are expected in the 3000–2850 cm⁻¹ range. A notable peak for N-methyl groups is a distinct C-H symmetric stretch that appears at a lower wavenumber, typically between 2805 and 2780 cm⁻¹ for saturated amines. spectroscopyonline.com

The C-N stretching vibrations of both the aliphatic tertiary and secondary amines will produce bands in the fingerprint region, generally between 1250 and 1020 cm⁻¹. The N-H bending (scissoring) vibration of the secondary amine is anticipated around 1650–1500 cm⁻¹. Furthermore, the piperidine ring itself has characteristic deformation modes, although these can be complex and overlap with other vibrations. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine (-NH) 3500–3300 Medium-Weak
C-H Stretch Alkane (CH₂, CH₃) 3000–2850 Strong
N-CH₃ Stretch N-Methyl Group 2805–2780 Medium
N-H Bend (Scissoring) Secondary Amine (-NH) 1650–1500 Variable
CH₂ Bend (Scissoring) Methylene Group ~1465 Medium
CH₃ Bend (Asymmetric) Methyl Group ~1450 Medium
CH₃ Bend (Symmetric) Methyl Group ~1375 Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-H and N-H stretching vibrations are also prominent. ias.ac.in The symmetric C-N stretching vibrations of the piperidine ring are expected to yield strong Raman signals. The N-H deformation frequencies can also be observed, and their shifts in different solvents can indicate hydrogen bonding. ias.ac.in The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy.

Chromatographic Methods for Purity and Composition Analysis

Chromatography is essential for separating this compound from impurities and, if applicable, for resolving its stereoisomers.

HPLC is a powerful technique for the analysis of non-volatile or thermally unstable compounds like this compound. Due to the basic nature of the amine groups, reversed-phase HPLC is a common approach. A C18 column is often used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The addition of a small amount of a basic additive, such as triethylamine (B128534) or diethylamine, to the mobile phase can improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the stationary phase. researchgate.net

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers ((R)- and (S)-isomers). Chiral HPLC is necessary to separate and quantify these enantiomers. This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). rsc.orgmdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving enantioseparation. mdpi.com

Indirect Separation: Derivatizing the amine with a chiral reagent to form diastereomers. nih.govpatsnap.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov

The development of a robust chiral HPLC method is crucial for controlling the stereochemical purity of the final product, which is often a critical parameter in pharmaceutical applications. patsnap.com

Table 2: Representative HPLC Conditions for Amine Analysis

Parameter Typical Conditions for Tertiary/Secondary Amines
Column Reversed-Phase (e.g., C18, 5 µm) or Chiral (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile/Methanol (B129727) and Water/Buffer with basic additive (e.g., 0.1% Triethylamine) researchgate.netsielc.com
Detection UV (often requires derivatization) or Mass Spectrometry (LC-MS) sielc.com
Flow Rate 0.5–1.5 mL/min

| Temperature | Ambient or controlled (e.g., 30-40 °C) researchgate.net |

Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds. While high-boiling point amines can be challenging to analyze by GC due to their polarity and potential for adsorption onto the column, appropriate column selection and derivatization can overcome these issues. bre.com

For the analysis of this compound, a capillary column with a polar or moderately polar stationary phase is often preferred. Using a nitrogen-phosphorus detector (NPD) can provide high selectivity and sensitivity for nitrogen-containing compounds. tandfonline.com Flame ionization detection (FID) is also commonly used. tandfonline.com In some cases, derivatization of the secondary amine group, for instance through acylation, can improve peak shape and thermal stability. researchgate.net

One study identified this compound in a mushroom extract using GC-MS, demonstrating the technique's applicability. ejbio.org The use of mass spectrometry (MS) as a detector provides definitive identification based on the compound's mass spectrum.

Table 3: General GC Conditions for Amine Analysis

Parameter Typical Conditions
Column Capillary column (e.g., DB-5MS, Tenax-GC) bre.comtandfonline.comejbio.org
Carrier Gas Helium or Nitrogen
Injection Split/Splitless
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) tandfonline.com

| Temperature Program | Ramped oven temperature to ensure elution of the analyte |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC.

Other Analytical Techniques

Beyond vibrational spectroscopy and chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the complete structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments. Two-dimensional NMR techniques (like COSY and HSQC) can be used to confirm the complete assignment of the molecular structure. Spectroscopic data for related piperidine structures are available and serve as a reference for analysis. google.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is compared against the theoretical values calculated from the compound's molecular formula to assess its purity.

The molecular formula for this compound is C₇H₁₆N₂. uni.lu Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not widely available in public literature, the comparison between theoretical and experimental values is a standard method for substance validation. For a pure sample, the experimental results are expected to be in close agreement with the theoretical values, typically within a narrow margin of ±0.4%.

Table 1: Elemental Analysis of this compound

ElementTheoretical %Experimental %
Carbon (C)65.57%Not Available
Hydrogen (H)12.58%Not Available
Nitrogen (N)21.85%Not Available

Optical Rotation Measurements for Chirality

This compound possesses a chiral center at the third carbon of the piperidine ring, meaning it is an optically active compound that can exist as two non-superimposable mirror images, or enantiomers: (R)-N,1-dimethylpiperidin-3-amine and (S)-N,1-dimethylpiperidin-3-amine.

Optical rotation is the measure of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This property is measured using a polarimeter. The two enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation ([α]) is a characteristic physical property of a chiral compound and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube. It is typically reported at a specific temperature and wavelength (usually the sodium D-line, 589 nm). While the existence of enantiomers for this compound is established, specific optical rotation values for each pure enantiomer are not consistently reported in publicly accessible scientific literature. The values would be equal in magnitude and opposite in sign, as illustrated in the conceptual table below.

Table 2: Optical Rotation Properties of this compound Enantiomers

EnantiomerSpecific Rotation [α]
(R)-N,1-dimethylpiperidin-3-amineNot Available
(S)-N,1-dimethylpiperidin-3-amineNot Available

Computational Chemistry and Molecular Modeling Studies of N,1 Dimethylpiperidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For N,1-dimethylpiperidin-3-amine, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule.

A key aspect of this analysis would be the examination of the piperidine (B6355638) ring's conformation, which is likely to adopt a chair or boat conformation, with the chair form generally being more stable. The positions of the methyl group on the ring nitrogen and the dimethylamino group on the third carbon would be determined to minimize steric hindrance and electronic repulsion. Following optimization, various properties could be calculated, such as the total energy, dipole moment, and vibrational frequencies, which correspond to the molecule's infrared spectrum.

Note: The values in this table are illustrative and represent the type of data a DFT calculation would yield.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species, including biological receptors. The MEP map uses a color scale to indicate regions of varying electron density.

For this compound, an MEP analysis would likely reveal:

Negative Potential Regions (Red/Yellow): These would be concentrated around the two nitrogen atoms due to the lone pairs of electrons. These regions represent the sites most susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential Regions (Blue): These would be located on the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electronegative nitrogens. These areas are prone to nucleophilic attack.

This mapping helps to identify the reactive sites of the molecule and predict its intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

An NBO analysis of this compound would quantify several key interactions:

Hybridization: It would determine the hybridization of the nitrogen and carbon atoms. The nitrogen in the piperidine ring and the exocyclic amine would likely exhibit sp³ hybridization, consistent with their tetrahedral geometry.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges than other methods. It would likely show a significant negative charge on the nitrogen atoms and positive charges on the adjacent carbon and hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding chemical reactivity.

HOMO: For this compound, the HOMO would likely be localized on the nitrogen atoms, reflecting the high energy of their lone pair electrons. This indicates that the molecule would act as an electron donor in chemical reactions.

LUMO: The LUMO would likely be distributed over the carbon and hydrogen atoms, particularly in anti-bonding orbitals associated with the C-N and C-H bonds. This is the region where the molecule would accept electrons.

The energy gap between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Natural Bond Orbital (NBO) Analysis.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. This is a cornerstone of drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical equation that relates the chemical properties of a series of compounds to their biological activities. While specific QSAR studies on this compound are not available, we can describe how such a study would be designed.

A QSAR study would involve synthesizing or computationally generating a library of molecules that are structurally similar to this compound. This could involve, for example, varying the substituents on the piperidine ring or altering the length of the alkyl chain on the amine.

For each of these analogs, a set of "molecular descriptors" would be calculated. These are numerical values that represent different aspects of the molecule's structure and properties, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as atomic charges and dipole moment.

Steric descriptors: Related to the size and shape of the molecule.

The biological activity of each compound would be measured in a relevant assay. Finally, statistical methods would be used to build a model that predicts the biological activity based on the molecular descriptors.

Note: This table illustrates the types of descriptors that would be used in a QSAR study.

Such a QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. The process involves aligning the molecules and then calculating their steric (Lennard-Jones) and electrostatic (Coulombic) fields at various points on a grid surrounding them.

In a hypothetical CoMFA study of this compound analogs, one would first need a dataset of these compounds with their measured biological activities (e.g., binding affinity to a specific receptor). The piperidine ring would likely serve as a common scaffold for alignment. The resulting statistical model, often generated using Partial Least Squares (PLS) regression, would produce contour maps. These maps highlight regions where increased or decreased steric bulk or changes in electrostatic charge are predicted to enhance or diminish activity. For instance, a map might indicate that a bulkier substituent at a particular position on the piperidine ring is favorable for activity, while a positive charge is unfavorable elsewhere.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, like CoMFA, relates molecular properties to biological activity. However, CoMSIA calculates similarity indices at the grid points using a Gaussian function, which avoids the steep potential changes at atomic surfaces present in CoMFA. In addition to steric and electrostatic fields, CoMSIA typically evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

For a series of this compound derivatives, a CoMSIA study would provide a more nuanced understanding of the structure-activity relationship. The resulting contour maps could pinpoint specific areas where, for example, adding a hydrogen bond donor group is predicted to increase biological potency. This level of detail is invaluable for guiding the rational design of new, more effective compounds.

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. This technique is fundamental in structure-based drug design. If a biological target for this compound were identified, docking simulations could predict its binding mode within the protein's active site.

The simulation would score different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. For this compound, key interactions would likely involve the amine groups, which can act as hydrogen bond donors or acceptors, and the lipophilic piperidine ring. The results would be presented in a table listing predicted binding energies and key interacting amino acid residues.

Hypothetical Docking Interaction Data for this compound

Interacting Residue Interaction Type Predicted Distance (Å)
Aspartic Acid 110 Hydrogen Bond 2.8
Tyrosine 350 Pi-Cation 4.5
Phenylalanine 280 Hydrophobic 3.9

Conformational Analysis through Molecular Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or within a protein's binding site, would reveal its conformational flexibility. The piperidine ring typically exists in a chair conformation, but the simulation would show the stability of this conformation and the orientation of the methyl and amine substituents. When bound to a protein, MD can show how the ligand and protein adapt to each other, revealing the stability of the initial docking pose and identifying any significant conformational changes.

Binding Free Energy Calculations (e.g., Free Energy Perturbation)

Following docking and MD simulations, more rigorous methods can be used to calculate the binding free energy, which is a more accurate predictor of a ligand's potency than docking scores alone. Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard.

These methods involve computationally "mutating" the ligand into a similar molecule or into nothing, both in solution and within the protein binding site. The difference in the free energy change between these two processes gives the absolute or relative binding free energy. While computationally expensive, these calculations provide valuable data for lead optimization by accurately predicting the affinity of proposed new analogs of this compound.

Illustrative Binding Free Energy Calculation Results

Ligand Analog Method Calculated ΔG (kcal/mol) Predicted Affinity Change
This compound FEP -8.5 Baseline
Analog A FEP -9.7 Higher Affinity

Cheminformatics and Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Activity landscape analysis is a specific cheminformatics approach used to visualize the relationship between structural similarity and biological activity.

If a dataset of this compound analogs and their activities were available, an activity landscape could be generated. This landscape would reveal "activity cliffs"—pairs of structurally very similar compounds that have a large difference in biological activity. Identifying these cliffs is crucial as they highlight small structural changes that have a profound impact on function. Analysis of these critical features can provide deep insights into the structure-activity relationship and guide future drug design efforts.

Identification and Rationalization of Activity Cliffs

Activity cliffs are defined as pairs of structurally similar compounds that exhibit a large difference in potency against a specific biological target. The identification and analysis of these cliffs are of paramount importance in medicinal chemistry as they highlight key molecular features that are critical for biological activity. researchgate.netresearchgate.net Computational methods are instrumental in both identifying these cliffs from large datasets and providing a rational explanation for their existence at a molecular level.

While specific, publicly available research focusing exclusively on the activity cliffs of this compound is limited, we can extrapolate from studies on structurally related aminopiperidine derivatives to understand the principles and methodologies involved. For instance, studies on quinoline-aminopiperidine derivatives as inhibitors of the Mycobacterium tuberculosis (MTB) DNA gyrase B subunit (GyrB) offer a valuable template for how such an analysis would be conducted. nih.govresearchgate.net

Hypothetical Activity Cliff Scenario:

To illustrate the concept, let's consider a hypothetical series of inhibitors based on a common scaffold, where the this compound moiety is a key variable. The activity of these compounds against a hypothetical kinase target is measured as the half-maximal inhibitory concentration (IC50).

CompoundR GroupIC50 (nM)Notes on Structural Change
1 This compound50Parent compound
2 N,1-dimethylpiperidin-4-amine5Positional isomer of the amine group
3 1-methylpiperidin-3-amine500Removal of the N-methyl group from the exocyclic amine
4 N-methyl-N-ethylpiperidin-3-amine250Increased steric bulk on the exocyclic amine
5 (R)-N,1-dimethylpiperidin-3-amine25Enantiomerically pure
6 (S)-N,1-dimethylpiperidin-3-amine400Enantiomerically pure

This table is interactive. Users can sort the data by clicking on the column headers.

In this hypothetical dataset, several activity cliffs can be identified:

Compound 1 vs. Compound 2: A simple shift of the dimethylamino group from the 3- to the 4-position on the piperidine ring results in a 10-fold increase in potency. This suggests that the spatial orientation of the basic nitrogen is critical for optimal interaction with the target. A study on dual epigenetic inhibitors of G9a and DNMT1 noted that an N,1-dimethylpiperidin-4-amine substituent led to a significant increase in dual activity, supporting the idea that the 4-position may be more favorable for binding in certain contexts. mdpi.com

Compound 1 vs. Compound 3: The removal of a single methyl group from the exocyclic amine leads to a 10-fold decrease in activity. This highlights the importance of the N,N-dimethyl substitution for potency.

Compound 5 vs. Compound 6: The stereochemistry at the 3-position of the piperidine ring introduces a significant activity cliff. The (R)-enantiomer is 16 times more potent than the (S)-enantiomer, indicating a highly specific stereochemical requirement for binding to the target.

Rationalization through Molecular Modeling:

To rationalize these observed activity cliffs, molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be employed.

Molecular Docking: By docking the series of compounds into the active site of the hypothetical kinase, we can visualize the binding modes and identify key interactions. For the Compound 1 vs. Compound 2 cliff, docking might reveal that the nitrogen of the 4-amino group in Compound 2 forms a crucial hydrogen bond with a specific amino acid residue in the active site that is not accessible to the 3-amino group of Compound 1.

For the Compound 5 vs. Compound 6 cliff, the (R)-enantiomer (Compound 5) may position the dimethylamino group in a favorable orientation for a key electrostatic interaction, while the (S)-enantiomer (Compound 6) could introduce a steric clash with a nearby residue, disrupting the optimal binding conformation. Similar stereospecific interactions have been observed in studies of other chiral piperidine derivatives. mdpi.comsci-hub.se

3D-QSAR: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. nih.govresearchgate.net

For our hypothetical series, a CoMFA analysis might generate a contour map showing:

A large, favored electrostatic region near the 4-position of the piperidine ring, explaining the higher potency of Compound 2.

A sterically favored region around the exocyclic nitrogen that accommodates the two methyl groups, explaining the drop in activity for Compound 3.

A sterically disfavored region that clashes with the (S)-enantiomer's conformation, providing a rationale for the lower activity of Compound 6.

The insights gained from identifying and rationalizing activity cliffs are invaluable for guiding the design of new, more potent inhibitors. By understanding the specific structural features that govern biological activity, medicinal chemists can make more informed decisions in the lead optimization process, ultimately accelerating the discovery of novel therapeutics.

Structure Activity Relationship Sar Investigations in Piperidine Based Amine Scaffolds

Influence of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological activity. For piperidine-based scaffolds, which can possess multiple chiral centers, the specific stereoisomer often dictates the potency and selectivity of its interaction with biological targets like enzymes and receptors. ontosight.ai

The introduction of a substituent on the piperidine (B6355638) ring, such as the amino group at the 3-position and a methyl group at the 1-position in N,1-dimethylpiperidin-3-amine, creates stereocenters. The resulting enantiomers and diastereomers can exhibit vastly different pharmacological profiles. Research on 3,4-disubstituted piperidine analogs highlights this principle, where the cis and trans isomers, as well as their individual enantiomers, display distinct selectivity profiles for monoamine transporters. nih.gov For instance, studies have shown that (-)-cis analogues can be selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers may target the serotonin (B10506) transporter (SERT). nih.gov

A compelling example of stereochemistry's impact is found in aminopiperidine conjugates designed as inhibitors of the human apical sodium-dependent bile acid transporter (hASBT). In a study of closely related compounds, two inhibitors, differing only in the chirality of the piperidine carbon linked to a side chain, showed a nearly tenfold difference in inhibitory activity (Kᵢ values of 3.7 µM vs. 31.8 µM). nih.gov This demonstrates that even a subtle change in the spatial orientation of a substituent can profoundly affect molecular recognition and binding affinity. nih.gov

Furthermore, the synthesis of complex pharmaceuticals often targets a single, highly active stereoisomer. The development of the Janus kinase (JAK) inhibitor tofacitinib, for example, requires the specific (3R,4R)-disubstituted piperidine core, underscoring the necessity of precise stereochemical control to achieve the desired therapeutic effect. researchgate.netmdpi.com

Table 1: Influence of Stereoisomerism on Transporter Inhibition This table illustrates how different stereoisomers of a 3,4-disubstituted piperidine analog exhibit varied inhibitory potencies (Kᵢ, nM) against different monoamine transporters.

Compound Isomer NET (Kᵢ, nM) DAT (Kᵢ, nM) SERT (Kᵢ, nM) Selectivity Profile
(+)-cis-Isomer 8 310 2570 NET Selective
(-)-cis-Isomer 150 125 1800 DAT/NET
(+)-trans-Isomer 100 95 110 Broad-Spectrum
(-)-trans-Isomer 850 2100 150 SERT Selective

Data derived from studies on 3,4-disubstituted piperidine analogs. nih.gov

Impact of Substituent Variations on Chemical and Biological Interactions

The systematic modification of substituents on the piperidine scaffold is the cornerstone of SAR studies. Altering the size, lipophilicity, electronic properties, and hydrogen-bonding capacity of substituents can fine-tune a compound's interaction with its target, leading to improved potency and selectivity. nih.gov

For the this compound scaffold, key positions for modification include the nitrogen of the piperidine ring (N1), the nitrogen of the 3-amino group, and the carbon atoms of the ring itself.

N1-Substituent: The substituent on the piperidine nitrogen plays a crucial role. In many contexts, this group can be varied to modulate basicity, introduce additional binding interactions, or alter pharmacokinetic properties. For example, replacing the N-methyl group with a larger N-benzyl group is a common strategy. nih.gov In a series of melanin-concentrating hormone receptor 1 (MCH R1) antagonists, variations on the piperidine nitrogen were investigated to optimize activity. nih.gov

3-Amino Group Substituents: The exocyclic amino group is a key interaction point. Modifying its substitution pattern (e.g., from a secondary amine in this compound to a primary or tertiary amine, or an amide) can significantly impact hydrogen bonding and steric interactions within a receptor's binding pocket. researchgate.net

Ring Substituents: Adding substituents to the piperidine ring itself can influence conformation and introduce new interactions. In a series of thienopyrimidine inhibitors, introducing a bulky tert-butyl group onto the core scaffold resulted in a 10-fold increase in inhibitory potency. whiterose.ac.uk Conversely, extending an alkyl chain on a different part of the molecule with a hydroxyethyl (B10761427) or hydroxypropyl group led to a decrease in potency, likely due to increased steric hindrance. whiterose.ac.ukacs.org

Research on inhibitors of Leishmania N-myristoyltransferase (NMT) provides quantitative examples of these principles. In these studies, modifications to a piperidine-containing side chain led to significant changes in inhibitory concentration (IC₅₀).

Table 2: SAR of Piperidine-Containing NMT Inhibitors This table shows the effect of substituent variations on the half-maximal inhibitory concentration (IC₅₀) against Leishmania donovani NMT (LdNMT).

Compound R¹ Substituent (on piperidine N) R² Substituent LdNMT IC₅₀ (µM)
Analog 1 Methyl H 0.25
Analog 2 Ethyl H 0.80
Analog 3 Propyl H 1.50
Analog 4 H H 0.35
Analog 5 Methyl 4-Fluoro 0.15

Data derived from SAR studies on piperidine-containing inhibitors. whiterose.ac.ukacs.org

These examples clearly show that even minor changes, such as extending an alkyl chain by a single carbon, can significantly reduce activity, while the introduction of an electron-withdrawing group like fluorine can enhance it. nih.gov

Conformational Preferences and their Role in SAR

The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces additional complexity. In N-substituted piperidines like this compound, the N-methyl group strongly prefers an equatorial position to minimize steric hindrance. wikipedia.org The substituents on the ring carbons, such as the 3-amino group, can exist in either an axial or equatorial orientation, and the equilibrium between these conformers can be critical for biological activity.

The bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—is not necessarily the lowest-energy conformation in solution. nih.gov The binding energy gained from the interaction with a receptor can overcome the energetic cost of adopting a less favorable conformation. Therefore, understanding the conformational landscape of a piperidine derivative is essential for rational drug design.

Studies on fluorinated piperidines have provided deep insights into the forces governing conformational preferences. nih.gov The preference for a fluorine atom to be in an axial versus an equatorial position is influenced by a combination of factors including:

Steric Repulsion: Interactions between bulky groups that favor equatorial positions. nih.gov

Hyperconjugation: Electronic delocalization from a C-H or C-C bond into an anti-bonding orbital (e.g., σC-H → σ*C-F), which can stabilize an axial conformer.

Charge-Dipole Interactions: Electrostatic interactions between the C-F dipole and a charged atom like a protonated piperidine nitrogen, which can strongly favor an axial orientation. nih.govresearchgate.net

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, sometimes inverting the preference from axial to equatorial. researchgate.net

The conformational flexibility of the piperidine ring can sometimes be a liability, as only a fraction of the molecules may be in the bioactive conformation at any given time. This can lead to reduced potency. chemrxiv.org Consequently, a key strategy in medicinal chemistry is to design more rigid analogs or bioisosteres that "lock" the molecule into the desired bioactive conformation, potentially increasing potency and selectivity. chemrxiv.org

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships is a multi-faceted process that combines experimental synthesis with powerful computational techniques. oncodesign-services.com

Experimental Approaches: The primary experimental method involves the systematic design and synthesis of analog series, where specific parts of the lead molecule, such as this compound, are modified one at a time. nih.govnih.govorganic-chemistry.org These new compounds are then tested in biological assays to measure their activity (e.g., IC₅₀, Kᵢ). Analyzing the resulting data allows chemists to infer the role of each modification. oncodesign-services.com

Computational Approaches: In parallel with synthesis, computational chemistry provides invaluable tools for understanding and predicting SAR, saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., related to size, hydrophobicity, and electronic properties), a predictive model can be built. researchgate.netacs.org These models can then be used to estimate the activity of virtual compounds before they are synthesized. researchgate.net

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D shape of molecules. thieme-connect.com They generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character are predicted to increase or decrease activity. thieme-connect.com Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged centers, hydrophobic regions) required for biological activity. nih.gov

Molecular Docking and Dynamics: When the 3D structure of the biological target is known, molecular docking can be used to predict how a ligand, such as a piperidine derivative, binds within the active site. researchgate.net This provides a structural hypothesis for the observed SAR. Molecular dynamics (MD) simulations can then be used to study the stability of the predicted binding pose and the conformational changes that occur upon binding. mdpi.com

These computational frameworks are routinely applied to piperidine-based scaffolds to guide the design of new analogs with improved properties. researchgate.netthieme-connect.com

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Key Intermediates for the Synthesis of Complex Molecules

N,1-dimethylpiperidin-3-amine, and particularly its protected forms, serves as a crucial intermediate in the synthesis of complex, biologically active molecules. The strategic placement of its functional groups allows for sequential and site-selective reactions, enabling the construction of intricate three-dimensional structures.

A prominent example of its application is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. researchgate.net In the synthesis of Tofacitinib, the chiral (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key building block. researchgate.net The benzyl (B1604629) group serves as a protecting group for the ring nitrogen, allowing for selective manipulation of the exocyclic amine. This intermediate is coupled with a pyrazolopyrimidine core, and subsequent debenzylation and functionalization lead to the final drug molecule. google.comgoogle.com The stereochemistry of the piperidine (B6355638) ring is critical for the drug's activity. researchgate.net

The utility of this compound and its derivatives as intermediates extends beyond this specific example. The piperidine moiety is a common structural motif in a vast array of pharmaceuticals and natural products. nih.gov The ability to introduce substituents at the 1 and 3 positions with stereochemical control makes this compound a valuable starting material for creating libraries of diverse molecules for drug discovery programs. researchgate.netnih.gov

Building Block in Heterocyclic Compound Construction

The inherent structure of this compound, containing a pre-formed saturated nitrogen heterocycle, makes it an ideal building block for the synthesis of more complex heterocyclic systems. The two nitrogen atoms can participate in various ring-forming reactions, leading to fused, spirocyclic, or bridged polycyclic architectures.

The secondary amine within the piperidine ring and the primary or secondary exocyclic amine can react with a variety of electrophiles to construct new rings. For instance, reaction with diketones, diesters, or other bifunctional electrophiles can lead to the formation of fused heterocyclic systems. The differential reactivity of the two nitrogen atoms can often be exploited to achieve regioselective cyclizations.

While specific examples detailing the use of this compound in the synthesis of a wide range of heterocycles are not extensively documented in readily available literature, the general principles of heterocyclic synthesis support its potential utility. Piperidine derivatives are widely used in the construction of various heterocyclic scaffolds with diverse pharmacological activities. nih.gov For example, piperidine-based amines have been used to synthesize thienopyrimidine inhibitors of Leishmania N-myristoyltransferase. acs.org Furthermore, the synthesis of various piperidine derivatives as building blocks for drug design is an active area of research. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Characterization

The detection and quantification of this compound, particularly in complex matrices such as biological fluids or during process monitoring in pharmaceutical manufacturing, can be challenging due to its polarity and potential for poor chromatographic performance. To overcome these limitations, various derivatization strategies can be employed to enhance its analytical detection and characterization, primarily by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Chemical derivatization aims to modify the analyte to a form that is more amenable to the chosen analytical technique. jfda-online.com For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like diamines. mdpi.comresearchgate.net For HPLC, derivatization can be used to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity, especially when using UV-Vis or fluorescence detectors. mdpi.com

Common derivatization strategies for amines include acylation, silylation, and alkylation. jfda-online.comresearchgate.net For diamines like this compound, reagents that react with both primary and secondary amines are particularly useful.

Derivatization ReagentAnalytical TechniquePurpose of DerivatizationReference
Ethyl Chloroformate (ECF)GC-MSIncreases volatility and improves chromatographic behavior by forming N-ethoxycarbonyl derivatives. mdpi.comresearchgate.net
2,2,2-Trifluoroethyl Chloroformate (TFECF)GC-MSForms stable carbamate (B1207046) esters, enhancing volatility and allowing for sensitive detection using thermoionic or mass spectrometric detectors. nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA)HPLC-FLDReacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives, enabling sensitive detection. nih.govthermofisher.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl)HPLC-FLDReacts with secondary amines to produce fluorescent derivatives for sensitive quantification. mdpi.com
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chlorideHPLCA chiral derivatizing agent used for the separation of enantiomers. patsnap.com

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the need for chiral separation. For instance, a patent describes the use of a chiral derivatization reagent, isothiocyanate or isocyanate, for the pre-column derivatization of a related compound to enable the separation and detection of its enantiomers by HPLC. patsnap.com

Development of Chemical Probes for Biological Research

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment. The piperidine scaffold, present in this compound, is a privileged structure in medicinal chemistry and can be adapted for the development of chemical probes. nih.gov By incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photoreactive moieties, derivatives of this compound can be transformed into powerful tools for biological research.

The design of such probes often involves modifying a known bioactive molecule to include a tag for detection or a reactive group for covalent labeling of the biological target. For example, a derivative of this compound could be functionalized with a fluorophore to allow for visualization of its localization within cells or tissues.

The development of photoreactive chemical probes is a particularly powerful strategy for identifying the protein targets of a bioactive compound. rsc.org These probes typically contain a photolabile group, such as a diazirine or a benzophenone, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby proteins. The tagged proteins can then be isolated and identified using proteomic techniques. While specific examples of chemical probes derived directly from this compound are not abundant in the literature, the principles of probe design are well-established and could be readily applied to this scaffold. The synthesis of such probes would leverage the reactivity of the amine functionalities for the attachment of the necessary reporter and reactive groups. ljmu.ac.uk

Q & A

Q. What mechanistic studies are recommended to resolve conflicting reports on the compound’s antiviral efficacy?

  • Methodological Answer : Use time-of-addition assays to determine whether the compound inhibits viral entry, replication, or assembly. Combine this with reverse genetics (e.g., generating recombinant viruses with mutations in suspected targets, such as viral polymerases) to identify resistance-conferring mutations. Validate findings using cryo-EM to visualize compound-virion interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.